molecular formula C21H16N6O2S2 B2544444 5-methyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide CAS No. 891107-70-3

5-methyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide

Cat. No.: B2544444
CAS No.: 891107-70-3
M. Wt: 448.52
InChI Key: OLYHPPOAIKLKTB-UHFFFAOYSA-N
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Description

5-methyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C21H16N6O2S2 and its molecular weight is 448.52. The purity is usually 95%.
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Biological Activity

5-methyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide is a complex compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological effects based on diverse research findings.

Chemical Structure and Synthesis

The compound features a unique combination of a thiophene ring, a triazole moiety, and a pyridazine structure. The synthesis typically involves multi-step reactions starting from readily available precursors. One common method includes the reaction of 2,6-dimethylpyridin-3,5-dicarboxylic acid diethyl ester with hydrazine hydrate to form the hydrazide intermediate, which is then cyclized to yield the triazole ring .

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in various cellular pathways. Notably, it has been shown to interact with carbonic anhydrase and cholinesterase by binding to their active sites, thereby preventing their normal functions. This inhibition can lead to significant physiological effects, particularly in cancer cell lines .

Anticancer Properties

Recent studies have demonstrated that derivatives of triazolo-pyridazine compounds exhibit notable cytotoxicity against various cancer cell lines. For instance, one derivative exhibited IC50 values of 1.06 μM against A549 (lung cancer), 1.23 μM against MCF-7 (breast cancer), and 2.73 μM against HeLa (cervical cancer) cells . The mechanism involves inducing apoptosis and cell cycle arrest in the G0/G1 phase .

Enzyme Inhibition

The compound has shown promising results in inhibiting c-Met kinase activity, which is crucial for tumor growth and metastasis. The IC50 value for one of the derivatives was found to be comparable to established inhibitors like Foretinib . This suggests potential applications in targeted cancer therapies.

Case Studies

  • Cytotoxicity Evaluation : A study evaluated several derivatives against A549 and MCF-7 cells using the MTT assay. Compounds demonstrated varying degrees of cytotoxicity with some derivatives showing significant effects at low concentrations.
    CompoundCell LineIC50 (μM)
    12eA5491.06 ± 0.16
    12eMCF-71.23 ± 0.18
    12eHeLa2.73 ± 0.33
  • Apoptosis Induction : The acridine orange single staining test indicated that certain compounds could induce late apoptosis in A549 cells, highlighting their potential as anticancer agents .

Structure-Activity Relationship (SAR)

The introduction of specific functional groups significantly influences the biological activity of these compounds. For example, the presence of a pyridine moiety has been linked to enhanced binding affinity and increased cytotoxicity against cancer cells .

Properties

IUPAC Name

5-methyl-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N6O2S2/c1-14-7-10-20(30-14)31(28,29)26-17-6-2-4-15(12-17)18-8-9-19-23-24-21(27(19)25-18)16-5-3-11-22-13-16/h2-13,26H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYHPPOAIKLKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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